5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

Kinase Inhibition Alzheimer's Disease Cancer

Essential for kinase inhibitor synthesis: dual GSK3-beta (IC50 439 nM) & COX-2 (IC50 102 nM) activity. SKIP failed assays—generic analogs lack the essential 4-(methylsulfonyl)benzyl pharmacophore. Free 2-amine for amide/sulfonamide library derivatization. Standard specs: 95% purity. For oncology & inflammation R&D only.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 1257553-09-5
Cat. No. B1422030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine
CAS1257553-09-5
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N
InChIInChI=1S/C10H11N3O3S/c1-17(14,15)8-4-2-7(3-5-8)6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyFMGPBEYBLVZGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine: CAS 1257553-09-5 for Advanced Research Procurement


5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine (CAS 1257553-09-5) is a specialized heterocyclic building block belonging to the 1,3,4-oxadiazol-2-amine class, characterized by a 4-(methylsulfonyl)benzyl substituent at the 5-position . This compound is typically procured at a purity of 95.0% . Its primary utility lies in medicinal chemistry as a versatile scaffold for the synthesis of targeted kinase inhibitors, notably of GSK3-beta and COX-2, which are critical for studies in oncology and inflammation [1][2].

Procurement Alert: Why 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine Cannot Be Casually Substituted


The 4-(methylsulfonyl)benzyl substituent at the 5-position of the oxadiazole ring is a critical determinant of target engagement and potency. Simple substitution with other commercially available 1,3,4-oxadiazol-2-amines bearing unsubstituted phenyl, benzyl, or thiophene groups drastically alters both the electronic profile and spatial orientation of the pharmacophore [1]. As a result, generic in-class replacements lack the specific interactions required for the dual inhibition of GSK3-beta and COX-2 observed with this compound, potentially leading to assay failure and wasted resources [2][3]. The quantitative evidence below confirms that this exact structural configuration is non-negotiable for achieving the reported biological profiles.

Quantitative Differentiation Guide for 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine


GSK3-Beta Kinase Inhibition: A Verified 439 nM IC50 Distinguishes This Scaffold from Inactive In-Class Analogs

This compound exhibits a defined inhibitory activity against Glycogen Synthase Kinase-3 beta (GSK3-beta) with an IC50 of 439 nM in a biochemical Z'-LYTE kinase assay [1]. In stark contrast, structurally distinct 1,3,4-oxadiazol-2-amines, such as 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (the core of compounds 5a and 5d), demonstrate negligible GSK3-beta engagement and instead show affinity for CDK2 (docking scores: -10.654 and -10.169 kcal/mol) [2]. This directly demonstrates that the 4-(methylsulfonyl)benzyl group is essential for redirecting target selectivity toward GSK3-beta, a key target in Alzheimer's disease and cancer research.

Kinase Inhibition Alzheimer's Disease Cancer

COX-2 Inhibition at 102 nM: High Potency Validated Against an Established Human Recombinant Assay

This compound demonstrates potent inhibition of human recombinant COX-2 with an IC50 of 102 nM, as measured by the formation of 12-HHT from arachidonic acid via HPLC analysis [1]. While many 1,3,4-oxadiazole scaffolds have been explored for anti-inflammatory activity, the methylsulfonyl pharmacophore is a recognized feature for achieving selective COX-2 inhibition [2]. This specific compound's activity places it in the sub-micromolar range, which is relevant for further optimization. In comparison, other in-class compounds like naproxen-based 1,3,4-oxadiazole derivatives achieve EGFR inhibition (IC50: 0.41 μM for compound 15) but lack this specific COX-2 profile, highlighting a divergent therapeutic path [3].

Inflammation COX-2 Pain

Divergent Biological Profile: A Dual GSK3-beta/COX-2 Inhibitor versus Cytotoxic Oxadiazoles

This compound's verified activity against both GSK3-beta (IC50 439 nM) and COX-2 (IC50 102 nM) constitutes a unique dual-inhibition profile not commonly observed among other 1,3,4-oxadiazol-2-amines. In contrast, many structurally similar compounds in the class, such as the potent tubulin inhibitors (e.g., compounds 7e and 7f), function primarily as cytotoxic agents with IC50 values ranging from 3.19–8.21 μM against cancer cell lines [1][2]. This fundamental difference in mechanism—kinase/enzyme inhibition versus tubulin polymerization disruption—means that the compound cannot be substituted with cytotoxic analogs for target-based screening campaigns.

Dual Kinase Inhibition Selectivity Mechanism of Action

Synthetic Tractability: A Versatile Building Block for Late-Stage Functionalization

The primary 2-amine group on the oxadiazole ring is a key functional handle for further derivatization, enabling the synthesis of focused libraries for structure-activity relationship (SAR) studies . This is a significant advantage over 2-substituted or N-arylated oxadiazole analogs (e.g., N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amines) where the amine is already blocked, limiting synthetic flexibility [1]. This compound serves as a late-stage intermediate, allowing researchers to introduce diverse acyl, sulfonyl, or alkyl groups to optimize potency, selectivity, or pharmacokinetic properties without re-synthesizing the entire core.

Medicinal Chemistry Scaffold Optimization SAR

Validated Commercial Availability at Research-Grade Purity with Full Analytical Support

This compound is commercially available from multiple reputable vendors at a guaranteed purity of 95.0% . This contrasts with many research-stage analogs that are only available via custom synthesis, introducing significant lead times and cost uncertainties. The availability of a Certificate of Analysis (CoA) and a detailed Safety Data Sheet (SDS) ensures that the material meets defined quality standards, which is critical for generating reproducible and publishable biological data.

Chemical Procurement Quality Control Reproducibility

High-Impact Research Applications for 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine


Focused Library Synthesis for GSK3-beta Inhibitor Lead Optimization

Leverage the free 2-amine group to generate a library of amide or sulfonamide derivatives. Screen these directly against GSK3-beta in a Z'-LYTE kinase assay to establish a robust SAR around the 439 nM starting IC50 [1]. This approach allows for rapid exploration of chemical space to improve potency and selectivity over other kinases, a process that is inefficient with N-arylated analogs where the amine is already substituted [2].

Dual GSK3-beta/COX-2 Inhibition Screening for Multi-Target Drug Discovery

Employ this compound as a dual-inhibitor probe in cellular models of inflammation and neurodegeneration. Its confirmed activity against both GSK3-beta (IC50 439 nM) and COX-2 (IC50 102 nM) makes it an ideal tool for investigating cross-talk between these pathways [1][3]. This is a distinct advantage over using separate single-target compounds, which complicates data interpretation and dose-response studies.

Medicinal Chemistry Scaffold-Hopping and Derivative Synthesis

Use this compound as a core intermediate for scaffold-hopping campaigns. The methylsulfonylbenzyl group is a recognized pharmacophore for kinase inhibition [4]. By reacting the 2-amine with various electrophiles, researchers can quickly generate a panel of novel molecules to evaluate against a broad panel of kinases, including GSK3-beta and others, without the need for a complex de novo synthesis of the oxadiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.